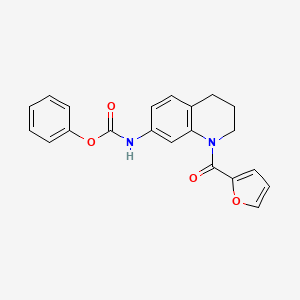

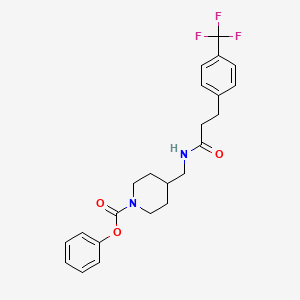

Phenyl (1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Phenyl (1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate” is a complex organic molecule that contains a furan ring, a carbonyl group, a phenyl group, and a tetrahydroquinoline group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Tetrahydroquinoline is a class of organic compounds with a four-ring structure, which is a saturated derivative of quinoline .

Chemical Reactions Analysis

Furan compounds can undergo a variety of reactions, including addition, cyclization, and substitution reactions . The carbonyl group is also highly reactive and can participate in numerous reactions, such as nucleophilic addition .

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

- The compound is involved in the synthesis of 5-acylisothiazoles from furans. A study demonstrated how premixed ethyl carbamate, thionyl chloride, and pyridine in boiling benzene or toluene convert substituted furans into 5-acylisothiazoles regiospecifically. This synthesis is part of broader research into the reactivity of furans and their potential applications in pharmaceuticals and materials science (Guillard et al., 2001).

Potential Applications in Pro-Drug Systems

- The molecule has been associated with the synthesis of 5-substituted isoquinolin-1-ones, which upon biomimetic reduction, release parent drugs. This characteristic highlights its potential as a pro-drug for selective drug release in hypoxic solid tumors, reflecting its significance in the development of targeted cancer therapies (Berry et al., 1997).

Applications in Material Science

- The compound has been involved in the synthesis of new phosphorescent red iridium(III) emitters, contributing to research in light-emitting diodes (LEDs) and other display technologies. This showcases its potential applications in developing new materials for electronics and photonics (Adamovich et al., 2021).

Therapeutic and Pharmacological Potentials

- Derivatives of the compound have been synthesized, which exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This underscores the compound's significance in medicinal chemistry and its potential for developing new therapeutic agents (Bonilla-Castañeda et al., 2022).

Electrochemical Sensing and Recognition

- The compound has been used in the context of electrochemical sensing, particularly in recognizing copper ions and sensing hydrogen peroxide. This highlights its potential in developing sensitive and selective sensors for environmental monitoring or medical diagnostics (Gayathri & Kumar, 2014).

Propriétés

IUPAC Name |

phenyl N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c24-20(19-9-5-13-26-19)23-12-4-6-15-10-11-16(14-18(15)23)22-21(25)27-17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCUBNFWIZYKRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2651571.png)

![{1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone](/img/structure/B2651572.png)

![4-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-nitrobenzaldehyde](/img/structure/B2651576.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2651579.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine](/img/structure/B2651580.png)

![16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 4-methylbenzoate](/img/structure/B2651582.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2651587.png)

![N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine](/img/structure/B2651588.png)